molecular formula C27H27N3O5 B250850 Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Cat. No.: B250850
M. Wt: 473.5 g/mol
InChI Key: ULXSYNLXCXAWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, also known as MPBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPBA belongs to the class of piperazine derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate is not fully understood. However, studies have suggested that it acts by inhibiting various signaling pathways involved in cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as matrix metalloproteinases, which are involved in tumor invasion and metastasis. This compound has also been found to reduce the levels of reactive oxygen species, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of research is its potential use in treating other inflammatory conditions, such as rheumatoid arthritis.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. Its potential therapeutic applications make it an important area of research for future studies.

Synthesis Methods

The synthesis of Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves the reaction of 4-(4-benzoyl-1-piperazinyl) benzoic acid with phenoxyacetic acid chloride in the presence of triethylamine and dimethylformamide. The resulting product is then methylated using methyl iodide and potassium carbonate in dimethylformamide.

Scientific Research Applications

Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been extensively researched for its potential therapeutic applications. One of the major areas of research is its use as an anti-tumor agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Another area of research is its use as an anti-inflammatory agent. This compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines.

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C27H27N3O5/c1-34-27(33)21-12-13-24(23(18-21)28-25(31)19-35-22-10-6-3-7-11-22)29-14-16-30(17-15-29)26(32)20-8-4-2-5-9-20/h2-13,18H,14-17,19H2,1H3,(H,28,31)

InChI Key

ULXSYNLXCXAWMZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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